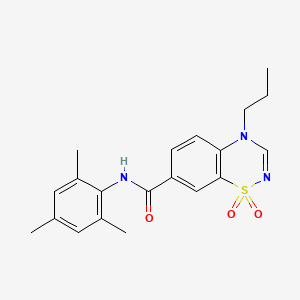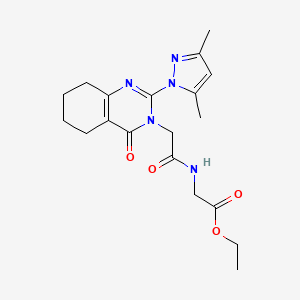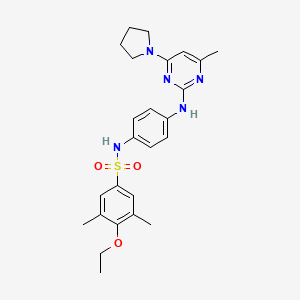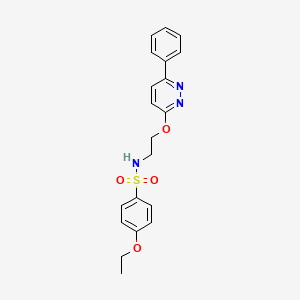![molecular formula C23H25N3O3S2 B11238633 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11238633.png)
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド」は、キノリン誘導体のクラスに属する合成有機化合物です。 これらの化合物は、多様な生物活性で知られており、医薬品化学で薬剤開発によく使用されます。
2. 製法
合成経路と反応条件
「2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド」の合成には、通常、複数段階の有機反応が含まれます。 プロセスには以下が含まれる場合があります。
キノリン核の形成: これは、アニリン誘導体がグリセロールと硫酸を酸化剤の存在下で反応させるスクラウプ合成によって達成できます。
スルホニル基の導入: このステップには、キノリン誘導体を塩基の存在下でスルホニルクロリドと反応させることが含まれます。
ピロリジン環の付加: これは、求核置換反応によって行うことができます。
アセトアミド結合の形成: これは、スルホニル化キノリンを塩基の存在下でアシルクロリドまたは無水物と反応させることで行われます。
工業生産方法
工業生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路の最適化が実施される可能性があります。 これには、連続フロー反応器やグリーンケミストリーの原則の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、キノリン環またはスルホニル基を標的とし、ジヒドロキノリン誘導体またはスルフィン酸塩が生成される可能性があります。
置換: この化合物は、特に芳香族環で、求核または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン、ハロゲン化アルキル、またはスルホニルクロリドなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドが生成される可能性があり、還元によりジヒドロキノリン誘導体が生成される可能性があります。
4. 科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 その独特の構造は、有機合成において貴重な中間体となっています。
生物学
生物学研究では、キノリン誘導体は、抗菌剤、抗ウイルス剤、抗がん剤としての可能性が研究されています。 この化合物は、同様の活性について調査できます。
医学
医薬品化学の用途には、特定の酵素または受容体を標的とする新薬の開発が含まれます。 スルホニル基とキノリン基は、さまざまな生物学的標的に作用することが知られています。
工業
工業では、この化合物は、新素材の開発や化学反応における触媒として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This involves the reaction of the sulfonylated quinoline with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinates.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The sulfonyl and quinoline moieties are known to interact with various biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
「2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド」の作用機序は、その特定の生物学的標的に依存します。 一般的に、キノリン誘導体は、DNA、酵素、または受容体と相互作用し、生物学的経路の阻害または活性化につながる可能性があります。
6. 類似化合物の比較
類似化合物
キノリン: 抗菌作用が知られている、より単純な構造。
スルホニルキノリン: スルホニル基とキノリン基が類似している化合物。
アセトアミド: アセトアミド官能基を持つ化合物。
独自性
「2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド」の独自性は、その官能基の組み合わせにあり、これにより、独自の生物活性と化学反応性が得られます。
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with known antimicrobial properties.
Sulfonylquinolines: Compounds with similar sulfonyl and quinoline moieties.
Acetamides: Compounds with the acetamide functional group.
Uniqueness
The uniqueness of “2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C23H25N3O3S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-6-5-7-18(12-16)24-22(27)15-30-23-13-17(2)20-14-19(8-9-21(20)25-23)31(28,29)26-10-3-4-11-26/h5-9,12-14H,3-4,10-11,15H2,1-2H3,(H,24,27) |
InChIキー |
TWPJXQUBSFCYJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide](/img/structure/B11238563.png)



![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238591.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11238598.png)
![5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11238602.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238623.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11238629.png)
![2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11238636.png)
![2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline](/img/structure/B11238639.png)
![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11238643.png)
